Yield Advantage Over 2,6-Di-tert-butylpyridine in a Model Glycosylation
In a model glycosylation reaction, the use of 2,4,6-tri-tert-butylpyridine resulted in a 43% isolated yield, outperforming 2,6-di-tert-butylpyridine, which provided only a 28% yield [1]. The less hindered base triethylamine gave no detectable product, confirming the necessity of high steric bulk for this transformation [1].
| Evidence Dimension | Isolated product yield |
|---|---|
| Target Compound Data | 43% |
| Comparator Or Baseline | 2,6-Di-tert-butylpyridine: 28%; Triethylamine: Not Detected (ND) |
| Quantified Difference | +15% absolute yield increase |
| Conditions | Model glycosylation reaction in TCB solvent [1] |
Why This Matters
A 15% yield improvement directly translates to higher synthetic efficiency, reducing the amount of precious starting material and labor required for purification.
- [1] Mukherji, A., et al. (2021). Sterically Strained Brønsted Pair Catalysis by Bulky Pyridinium Salts: Direct Stereoselective Synthesis of 2-Deoxy and 2,6-Dideoxy-β-thioglycosides from Glycals. The Journal of Organic Chemistry, 86(23), 17226-17243. (Table 1) View Source
